
2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-nitro- is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a thiophene ring, sulfonamide group, and multiple chlorine and nitro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-nitro- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group into the thiophene ring using a nitrating agent such as nitric acid.
Chlorination: Chlorination of the thiophene ring using chlorine gas or a chlorinating agent.
Sulfonamide Formation: Reaction of the chlorinated thiophene with a sulfonamide precursor under suitable conditions to form the sulfonamide group.
Substitution: Introduction of the 3,5-dichlorophenyl group through a substitution reaction, often using a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-nitro- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-aminothiophene.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-nitro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-nitro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-aminothiophene: A reduced form of the compound with an amine group instead of a nitro group.
2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-methylthiophene: A methyl-substituted derivative.
Uniqueness
2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-nitro- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
646039-87-4 |
|---|---|
Molecular Formula |
C10H5Cl3N2O4S2 |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
5-chloro-N-(3,5-dichlorophenyl)-4-nitrothiophene-2-sulfonamide |
InChI |
InChI=1S/C10H5Cl3N2O4S2/c11-5-1-6(12)3-7(2-5)14-21(18,19)9-4-8(15(16)17)10(13)20-9/h1-4,14H |
InChI Key |
ZCHYGVIGSMQIEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NS(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12598947.png)
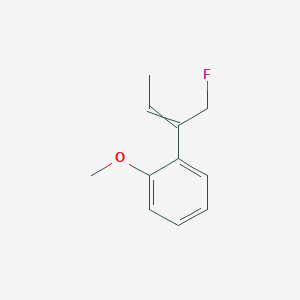
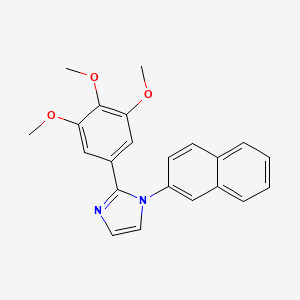
![(6-[4-(Ethylthio)phenyl]pyridin-3-YL)methanol](/img/structure/B12598975.png)
![3-{4-[(1S)-1-{[(1S)-1-Phenylethyl]amino}ethyl]phenoxy}propan-1-ol](/img/structure/B12598977.png)
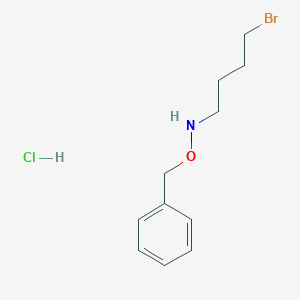
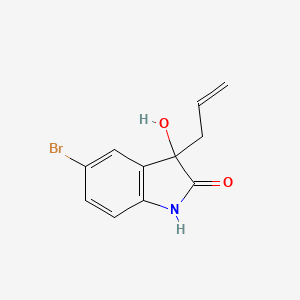
![Cytidine, 5-[4-(benzoylthio)-1-butynyl]-2'-deoxy-](/img/structure/B12599007.png)
![3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12599012.png)
![N-[2-(Bromomethyl)phenyl]-2,2-difluoroacetimidoyl chloride](/img/structure/B12599034.png)
![N-(3-Chloroisoquinolin-5-yl)-N'-[(3,4-dichlorophenyl)methyl]urea](/img/structure/B12599038.png)
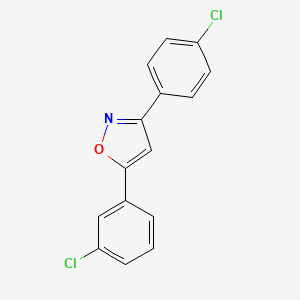
![[4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-3-nitrophenyl]methanol](/img/structure/B12599052.png)

